molecular formula C4H2B10O4 B1461974 m-Carborane-1,7-dicarboxylic acid CAS No. 50571-15-8

m-Carborane-1,7-dicarboxylic acid

Cat. No.: B1461974
CAS No.: 50571-15-8
M. Wt: 222.2 g/mol
InChI Key: NSOPHJXKTXXICF-UHFFFAOYSA-N
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Description

m-Carborane-1,7-dicarboxylic acid is a unique compound belonging to the class of carboranes, which are polyhedral boron-carbon clusters. These compounds are known for their exceptional thermal stability, chemical resistance, and unique three-dimensional structures. This compound, specifically, is characterized by the presence of two carboxylic acid groups attached to the 1 and 7 positions of the carborane cage .

Biochemical Analysis

Biochemical Properties

m-Carborane-1,7-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the enzymes’ activity, leading to improved cellular defense mechanisms against oxidative damage.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to modulate the activity of key signaling molecules, such as protein kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses, metabolism, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Conversely, the compound can also activate enzymes by stabilizing their active conformations or facilitating the binding of essential cofactors . These interactions can lead to changes in gene expression and cellular function, ultimately affecting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced resistance to oxidative stress and improved metabolic efficiency . These findings suggest that the compound’s effects are not only immediate but also have lasting impacts on cellular health.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cellular defense mechanisms and improve metabolic function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative damage, inflammation, and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress responses and energy metabolism. The compound interacts with enzymes such as superoxide dismutase, catalase, and various dehydrogenases, which play critical roles in detoxifying reactive oxygen species and maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . These interactions can lead to changes in metabolite levels and overall metabolic efficiency.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms involving membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions can affect the compound’s localization and accumulation, ultimately influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Carborane-1,7-dicarboxylic acid typically involves the reaction of m-carborane with suitable reagents to introduce the carboxylic acid groups. One common method involves the use of m-carborane-1,7-dicarbonyl dichloride, which is reacted with functionally substituted alcohols and phenols to obtain esters, which can then be hydrolyzed to yield the desired dicarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

m-Carborane-1,7-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various esters, amides, and other functional derivatives of this compound .

Scientific Research Applications

m-Carborane-1,7-dicarboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to m-Carborane-1,7-dicarboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two carboxylic acid groups at the 1 and 7 positions of the carborane cage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

InChI

InChI=1S/C4H2B10O4/c15-1(16)3-5-4(6-3,2(17)18)8-10-12-14-13-11-9-7-3/h(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPHJXKTXXICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2B10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50571-15-8
Record name m-Carborane-1,7-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of m-Carborane-1,7-dicarboxylic acid esters?

A1: Research suggests that this compound serves as a valuable precursor for synthesizing various esters with potential applications in different fields. For instance, the paper titled "Synthesis of Novel Functionally Substituted Esters of this compound" [] explores the synthesis of new esters incorporating the this compound framework. While specific applications aren't detailed in the provided abstracts, the incorporation of m-carborane cages into molecular structures is known to influence properties like lipophilicity, stability, and biological activity. This suggests potential applications in areas like medicinal chemistry, material science, and catalysis.

Q2: Are there any studies on the thermal stability of compounds derived from this compound?

A2: Yes, the thermal properties of certain derivatives have been investigated. The study "The thermodynamic properties and thermolysis characteristics of 2,5-dimethyl-2,5-di-(m-carboranoylperoxy)-3-hexine and 1,1-dimethyl-2-propine-1-yl diperoxy ester of this compound" [] specifically examines the thermolysis characteristics of two specific diperoxy esters derived from this compound. Understanding the thermal behavior of these compounds is crucial for evaluating their potential applications, particularly in areas where thermal stability is paramount.

Q3: Has this compound been used to synthesize compounds with biological activity?

A3: While the provided abstracts don't delve into specific biological applications, the research "Functionalyzed Nitrogen-and Phosphorus-containing Salts of Cycloalkanecarboxylic and Carboranecarboxylic Acids" [] highlights the synthesis of salts from carboranecarboxylic acids, including potentially this compound. The incorporation of nitrogen and phosphorus functionalities suggests potential biological relevance, as these elements are commonly found in bioactive molecules. This research hints at the possibility of developing novel compounds with potential applications in areas like pharmaceuticals or agrochemicals.

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